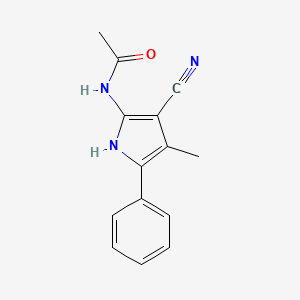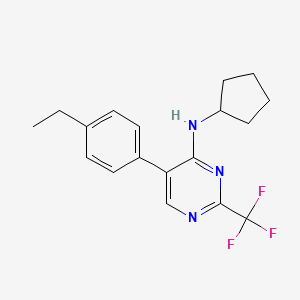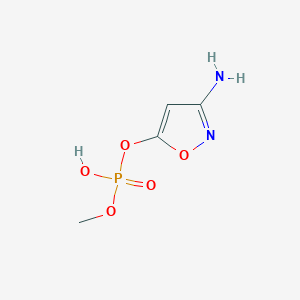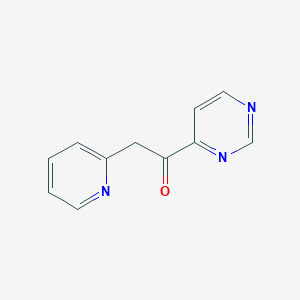
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- is a complex organic compound that belongs to the class of isoxazolidines. Isoxazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, features a cyano group, a nitrophenyl group, and a phenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- typically involves the following steps:
Formation of Isoxazolidine Ring: The isoxazolidine ring can be formed through a [3+2] cycloaddition reaction between a nitrone and an alkene.
Introduction of Functional Groups: The cyano group, nitrophenyl group, and phenyl group can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the cyano and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Nitro group oxidation can lead to nitroso or hydroxylamine derivatives.
Reduction Products: Reduction of the nitro group can yield aniline derivatives.
Substitution Products: Various substituted isoxazolidines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Could be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, leading to various biological effects. The cyano and nitrophenyl groups might play a role in binding to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolidine Derivatives: Compounds with similar isoxazolidine rings but different substituents.
Cyano-Substituted Compounds: Compounds with cyano groups that exhibit similar reactivity.
Nitrophenyl Compounds: Compounds with nitrophenyl groups that have comparable biological activities.
Uniqueness
What sets 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- apart is the combination of its functional groups, which can lead to unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
62513-16-0 |
|---|---|
Formule moléculaire |
C17H14N4O4 |
Poids moléculaire |
338.32 g/mol |
Nom IUPAC |
5-cyano-N-(2-nitrophenyl)-2-phenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C17H14N4O4/c18-11-13-10-16(20(25-13)12-6-2-1-3-7-12)17(22)19-14-8-4-5-9-15(14)21(23)24/h1-9,13,16H,10H2,(H,19,22) |
Clé InChI |
UFBWFJVKZQKAMY-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON(C1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)

![3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-](/img/structure/B12910520.png)


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one](/img/structure/B12910529.png)

![O-[(Furan-2-yl)methyl]hydroxylamine](/img/structure/B12910539.png)

![6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B12910551.png)
